molecular formula C24H23BrN4O B13820186 (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13820186
M. Wt: 463.4 g/mol
InChI Key: IUHHXVQYFVYXEL-VFCFBJKWSA-N
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Description

(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a tert-butyl group, and a carbazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the carbazole moiety and subsequent functionalization. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological targets can provide insights into its therapeutic potential and mechanism of action.

Medicine

In medicine, the compound may be explored for its pharmacological properties, including its potential as an anticancer, antiviral, or antimicrobial agent. Research in this area focuses on understanding its efficacy, safety, and mechanism of action in biological systems.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for developing new materials and chemical products.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A simpler compound with a bromine atom and a methyl ether group.

    Chloromethyl methyl ether: Similar to bromomethyl methyl ether but with a chlorine atom instead of bromine.

    2-Bromoethyl methyl ether: Contains a bromine atom and an ethyl group.

Uniqueness

What sets (3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one apart from these similar compounds is its complex structure, which includes a carbazole moiety and a hydrazinylidene group

Properties

Molecular Formula

C24H23BrN4O

Molecular Weight

463.4 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(E)-(6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]-1H-indol-2-one

InChI

InChI=1S/C24H23BrN4O/c1-24(2,3)13-7-9-18-16(11-13)15-5-4-6-20(21(15)26-18)28-29-22-17-12-14(25)8-10-19(17)27-23(22)30/h7-12,26H,4-6H2,1-3H3,(H,27,29,30)/b28-20+

InChI Key

IUHHXVQYFVYXEL-VFCFBJKWSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)NC\3=C2CCC/C3=N\N=C/4\C5=C(C=CC(=C5)Br)NC4=O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=NN=C4C5=C(C=CC(=C5)Br)NC4=O

Origin of Product

United States

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